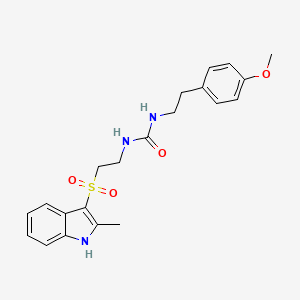
1-(4-methoxyphenethyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-methoxyphenethyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-methoxyphenethyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea, identified by its CAS number 946219-18-7, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C21H25N3O4S, with a molecular weight of 415.5 g/mol. Its structural representation includes a methoxyphenethyl group and an indole sulfonamide moiety, which are believed to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxyphenethylamine with a sulfonyl isocyanate derivative in a controlled environment. The general procedure includes:
- Mixing the amine and isocyanate in a solvent such as DMF.
- Heating the mixture under nitrogen atmosphere.
- Purifying the resultant product using silica gel column chromatography.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1.
- Case Study : In vitro studies demonstrated that this compound reduced cell viability in various cancer cell lines, including breast and colon cancer cells, by more than 50% at concentrations above 10 µM.
Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory effects of this compound:
- Inhibition of Cytokines : The compound has shown potential in inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophage models.
- Research Findings : Animal models treated with this compound exhibited reduced paw edema and lower levels of inflammatory markers compared to controls.
Data Tables
| Biological Activity | Effect Observed | Concentration (µM) | Reference |
|---|---|---|---|
| Anticancer | Reduced viability | >10 | |
| Anti-inflammatory | Decreased cytokines | 5 |
Mechanistic Insights
The biological activity of this compound can be attributed to its interaction with specific cellular pathways:
- Apoptotic Pathways : Induction of apoptosis via mitochondrial pathways.
- Signal Transduction : Modulation of NF-kB signaling pathways contributing to inflammation reduction.
Eigenschaften
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-15-20(18-5-3-4-6-19(18)24-15)29(26,27)14-13-23-21(25)22-12-11-16-7-9-17(28-2)10-8-16/h3-10,24H,11-14H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXNRIQTIIIFFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













